11-Dehydro-2,3-dinor-txb2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAKFHMQLYVGV-YCEKRRLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Enzymology of 11 Dehydro 2,3 Dinor Txb2 Formation
Precursor-Product Relationships within the Thromboxane (B8750289) Cascade
The biosynthesis of 11-dehydro-2,3-dinor-TXB2 is intrinsically linked to the metabolism of thromboxane A2 (TXA2), a potent but highly unstable mediator of platelet aggregation and vasoconstriction. mdpi.combasicmedicalkey.com The cascade is initiated by the enzymatic conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. mdpi.com Thromboxane synthase then acts on PGH2 to produce TXA2. mdpi.comwikipedia.org
Due to its short half-life of approximately 30 seconds, TXA2 is rapidly hydrolyzed to its inactive, yet more stable, metabolite, thromboxane B2 (TXB2). basicmedicalkey.comnih.gov TXB2 then serves as the direct precursor for two major metabolic pathways. One pathway involves the dehydrogenation of TXB2 to form 11-dehydro-thromboxane B2. nih.govglpbio.com The other major pathway is β-oxidation, which leads to the formation of 2,3-dinor-thromboxane B2. nih.govglpbio.com
Ultimately, this compound is formed through a combination of these processes, specifically from the β-oxidation of 11-dehydro-TXB2 or the dehydrogenation of 2,3-dinor-TXB2. medchemexpress.comtargetmol.comebiohippo.comcaymanchem.com This compound, along with 11-dehydro-TXB2 and 2,3-dinor-TXB2, represents a major urinary metabolite of TXB2 in humans. nih.gov
Table 1: Key Molecules in the Thromboxane Cascade
| Compound | Role |
|---|---|
| Arachidonic Acid | Initial precursor |
| Prostaglandin H2 (PGH2) | Intermediate precursor to TXA2 |
| Thromboxane A2 (TXA2) | Potent but unstable biological mediator |
| Thromboxane B2 (TXB2) | Inactive, stable metabolite of TXA2 and direct precursor to downstream metabolites |
| 11-dehydro-thromboxane B2 | A major metabolite of TXB2 |
| 2,3-dinor-thromboxane B2 | A major metabolite of TXB2 formed via β-oxidation |
| 11-Dehydro-2,3-dinor-thromboxane B2 | A major urinary metabolite reflecting total TXA2 production |
Identification and Characterization of Enzymes Mediating this compound Synthesis
The synthesis of this compound from TXB2 is a two-step process involving distinct enzymatic activities: dehydrogenation and β-oxidation.
Cytosolic Aldehyde Dehydrogenase (ALDH): The conversion of the C-11 hydroxyl group of TXB2 to a ketone, forming 11-dehydro-TXB2, is catalyzed by an enzyme identified as cytosolic aldehyde dehydrogenase (ALDH), specifically 11-hydroxythromboxane B2 dehydrogenase. medchemexpress.comtargetmol.comebiohippo.comcaymanchem.comnih.govnih.gov This enzyme, purified from porcine kidney, was found to be identical to cytosolic aldehyde dehydrogenase (EC 1.2.1.3). nih.govnih.govrhea-db.org The enzyme exhibits characteristics of a tetramer with a subunit molecular mass of approximately 55 kDa. nih.gov TXB2 acts as a competitive inhibitor for the dehydrogenase reaction when other aldehyde substrates are present. nih.gov This enzymatic step is crucial as 11-dehydro-TXB2 is a key intermediate in the formation of this compound. medchemexpress.comtargetmol.comebiohippo.comcaymanchem.com
β-oxidation Enzymes: The "dinor" designation in this compound signifies the removal of two carbons from the carboxylic acid side chain via β-oxidation. This catabolic process typically occurs within the mitochondria and peroxisomes and involves a series of four enzymatic reactions. wikipedia.orgfrontiersin.org The primary enzymes involved in the β-oxidation spiral are:
Acyl-CoA dehydrogenase
Enoyl-CoA hydratase
Hydroxyacyl-CoA dehydrogenase
Ketoacyl-CoA thiolase frontiersin.orgaocs.org
While the general β-oxidation machinery is well-established, the specific enzymes responsible for the β-oxidation of thromboxane metabolites are part of the broader system for fatty acid degradation. wikipedia.orgnih.gov Peroxisomes are particularly involved in the initial oxidation of prostanoids. wikipedia.orgnih.gov
Cellular and Subcellular Localization of this compound Biosynthetic Processes
The biosynthesis of thromboxanes and their metabolites is a compartmentalized process, occurring in specific cells and subcellular locations.
Cellular Localization: Platelets are the primary source of thromboxane A2 in the circulation. basicmedicalkey.comnih.gov Consequently, the initial steps of the cascade, from arachidonic acid to TXA2 and its subsequent hydration to TXB2, are predominantly associated with activated platelets. wikipedia.org However, thromboxane synthase, the enzyme responsible for TXA2 production, has also been identified in other cells, including monocytes, bronchial epithelial cells, and vascular smooth muscle cells. wikipedia.orgresearchgate.net The subsequent metabolism of TXB2 into its downstream metabolites, including this compound, is believed to occur systemically. Studies have shown that the urinary excretion of this compound is largely derived from platelet-derived TXB2. nih.gov
Subcellular Localization: The initial synthesis of TXA2 occurs at the endoplasmic reticulum membrane, where thromboxane-A synthase is anchored. wikipedia.org The conversion of TXB2 to 11-dehydro-TXB2 is mediated by a cytosolic enzyme, aldehyde dehydrogenase. nih.govnih.gov The subsequent β-oxidation steps are known to take place within the mitochondria and peroxisomes. wikipedia.orgfrontiersin.org Thromboxane A2 receptors, which mediate the biological effects of TXA2, are found on both the cell membrane and intracellular structures. nih.gov Specifically, in platelets, these receptors have been localized to the plasma membranes and the dense tubular system. nih.gov
Isomeric and Stereochemical Considerations in Metabolite Formation
The chemical structure of this compound is characterized by specific stereochemistry that is critical for its biological recognition and analysis. The formal chemical name, (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid, precisely defines the spatial arrangement of its functional groups. nih.gov
The enzymatic reactions involved in the thromboxane cascade are highly stereospecific. The enzymes responsible for both dehydrogenation and β-oxidation act on substrates with specific three-dimensional conformations. nih.govnih.gov For instance, the β-oxidation of unsaturated fatty acids often requires additional isomerase and reductase enzymes to handle non-standard bond configurations. wikipedia.org Similarly, the formation of 11-dehydro-TXB2 from TXB2 involves the specific oxidation of the C-11 hydroxyl group. nih.govnih.gov
The stereochemistry of this compound is a direct consequence of the stereochemistry of its precursors, TXA2 and TXB2, and the stereospecific nature of the enzymes that catalyze its formation. This defined structure is essential for the development of specific antibodies used in immunoassays for its quantification. nih.gov
Advanced Analytical Methodologies for the Quantification of 11 Dehydro 2,3 Dinor Txb2 in Biological Matrices for Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) offers high selectivity and sensitivity for the quantification of 11-dehydro-2,3-dinor-TXB2, providing a gold standard for its measurement. These techniques often involve chromatographic separation prior to mass analysis to resolve the analyte from interfering substances in complex biological samples like urine and plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the definitive quantification of prostanoids, including this compound. nih.gov This technique requires chemical derivatization to increase the volatility and thermal stability of the analyte for gas-phase analysis. A common derivatization strategy involves the formation of a pentafluorobenzyl (PFB) ester of the carboxyl group, followed by conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.net
In a typical GC-MS workflow, after extraction from the biological matrix, the analyte is derivatized and then injected into the gas chromatograph. The derivatized this compound is separated from other compounds on a capillary column and subsequently ionized, commonly using negative chemical ionization (NCI), which provides high sensitivity for electrophilic derivatives like PFB esters. pnas.org The mass spectrometer then separates and detects the characteristic ions of the derivatized analyte. For enhanced specificity, tandem mass spectrometry (GC-MS/MS) can be employed, where a specific parent ion is selected and fragmented to produce characteristic daughter ions for monitoring. For instance, a method monitored the transition of parent fragment ions at m/z 615 to daughter fragments at m/z 345. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of this compound due to its high throughput, specificity, and reduced need for extensive sample derivatization compared to GC-MS. nih.govnih.gov This technique couples the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
In a typical LC-MS/MS assay, the extracted analyte is separated on a reversed-phase column. nih.gov The eluent is then introduced into the mass spectrometer, often using electrospray ionization (ESI) in negative ion mode. Quantification is achieved using selected reaction monitoring (SRM), where the mass spectrometer is set to monitor a specific precursor-to-product ion transition. For this compound, a common transition monitored is from the precursor ion at m/z 367 to the product ion at m/z 161. nih.govcelerion.com This high selectivity minimizes interference from the complex biological matrix. nih.gov LC-MS/MS methods have been validated with good linear responses over a wide range of concentrations, for example, from 50 pg to 10 ng per tube. nih.gov
| Parameter | LC-MS/MS Method 1 nih.gov | LC-MS/MS Method 2 celerion.com |
| Precursor Ion (m/z) | 367 | 367.0 |
| Product Ion (m/z) | 161 | 161.0 |
| Linear Range | 50 pg - 10 ng | 25.0 – 2500 pg/mL |
| Biological Matrix | Urine | Human Urine |
Application of Stable Isotope Dilution Mass Spectrometry Using Deuterated Standards (e.g., this compound-d9)
Stable isotope dilution mass spectrometry (SID-MS) is the most accurate method for quantifying endogenous compounds in biological samples. This technique utilizes a stable isotope-labeled version of the analyte, such as this compound-d9, as an internal standard. caymanchem.commedchemexpress.com This deuterated standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.com
The deuterated internal standard is added to the sample at the beginning of the analytical procedure. caymanchem.com Because the internal standard and the analyte behave identically during extraction, purification, derivatization, and chromatographic separation, any sample loss will affect both compounds equally. The mass spectrometer can differentiate between the endogenous analyte and the deuterated standard based on their mass-to-charge ratios. For example, in an LC-MS/MS analysis, the transition for the deuterated internal standard (d4-11-dehydro-TXB2) would be monitored from m/z 371 to m/z 165, alongside the transition for the endogenous compound. nih.gov The ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard allows for precise and accurate quantification, correcting for variations in sample recovery and matrix effects. nih.gov
Sample Preparation and Extraction Protocols for Enhanced Sensitivity and Specificity
Effective sample preparation is crucial for achieving high sensitivity and specificity in the analysis of this compound, as it exists in low concentrations in complex biological matrices. researchgate.net The goal of sample preparation is to isolate the analyte from interfering substances and concentrate it prior to analysis.
Solid-phase extraction (SPE) is a widely used technique for the purification of this compound from urine and plasma. nih.govnih.gov Various sorbents can be used, including reversed-phase C18 cartridges and mixed-mode anion exchange cartridges. celerion.comacs.org A typical SPE protocol involves conditioning the cartridge, loading the acidified sample, washing away interfering compounds with a series of solvents, and finally eluting the analyte with an appropriate organic solvent. celerion.com For instance, a single reversed-phase SPE step has been shown to provide excellent sample purification with high recoveries. acs.org
Liquid-liquid extraction (LLE) is another common method for sample preparation. In this technique, the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov While effective, LLE can be more time-consuming and less amenable to automation than SPE. nih.gov
Immunoassay-Based Techniques
Immunoassay-based techniques, such as Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of this compound. These methods rely on the specific binding of an antibody to the target analyte.
Enzyme Immunoassay (EIA/ELISA) Development and Optimization for this compound
The development of a reliable EIA or ELISA for this compound involves the production of specific antibodies, either polyclonal or monoclonal, that recognize the analyte with high affinity. nih.govnih.gov The assay is typically performed in a competitive format, where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. sigmaaldrich.com The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. sigmaaldrich.com
Optimization of the assay involves several factors, including the choice of antibody, the type of enzyme label (e.g., alkaline phosphatase or horseradish peroxidase), the incubation conditions, and the sample preparation protocol. nih.govresearchgate.net For instance, it has been shown that maintaining the pH at 8.6 throughout the assay keeps this compound in its open ring form, which can improve the sensitivity and reproducibility of the immunoassay. researchgate.net
A critical aspect of immunoassay development is the characterization of antibody cross-reactivity with other structurally related thromboxane (B8750289) metabolites, such as thromboxane B2 (TXB2) and 2,3-dinor-TXB2. nih.govunicatt.it Some monoclonal antibodies have been found to exhibit significant cross-reactivity with this compound, which can lead to an overestimation of the target analyte's concentration. nih.gov In contrast, some polyclonal antibodies have demonstrated lower cross-reactivity with other prostanoids. nih.gov
| Assay Parameter | Monoclonal Antibody ELISA nih.gov | Polyclonal Antibody EIA nih.gov |
| Detection Limit | 4.6 pg/sample | 2 pg/tube |
| Cross-reactivity with TXB2 | 0.05% | < 0.05% |
| Cross-reactivity with 2,3-dinor-TXB2 | 0.06% | < 0.05% |
The validity of immunoassays is often confirmed by comparing the results with those obtained from a reference method like GC-MS or LC-MS/MS. nih.govresearchgate.net A good correlation between the two methods indicates the accuracy and reliability of the immunoassay for its intended research application. nih.gov
Radioimmunoassay (RIA) Applications in Thromboxane Metabolite Analysis
Radioimmunoassay (RIA) represents a foundational immunochemical technique that has been historically applied to the analysis of various thromboxane metabolites. The method is based on the principle of competitive binding, where an unknown amount of the target analyte (the "cold" ligand) in a sample competes with a fixed amount of a radiolabeled version of the analyte (the "hot" ligand) for a limited number of binding sites on a specific antibody. The amount of radioactivity measured in the bound fraction is inversely proportional to the concentration of the analyte in the sample.
RIAs were developed for major thromboxane metabolites like 11-dehydro-thromboxane B2 (11-dehydro-TXB2) to overcome the analytical challenges associated with its precursors, such as the chemical instability of TXA2 and the artifactual generation of TXB2 during blood sampling. nih.govnih.gov These assays demonstrated high sensitivity, with detection limits capable of reaching the low picogram range. For instance, an RIA developed for 11-dehydro-TXB2 showed a detection limit of 1.5 pg and was validated by analyzing blood and urine samples after an injection of TXB2 in a human volunteer. nih.gov The development of these RIAs for related metabolites paved the way for understanding the complexities of thromboxane metabolism and the need for highly specific antibodies, a challenge that becomes particularly evident when analyzing structurally similar compounds like this compound.
Time-Resolved Fluorescence Immunoassay (TRFIA) for this compound
While the direct application of TRFIA for the specific quantification of this compound is not extensively documented, its successful use for the closely related metabolite, 11-dehydro-TXB2, highlights its potential. A study establishing a TRFIA for serum 11-dehydro-TXB2 demonstrated high consistency with results obtained from a conventional Enzyme-Linked Immunosorbent Assay (ELISA), with a correlation coefficient (ρ) of 0.900. researchgate.net This suggests that TRFIA is a viable and robust platform for quantifying thromboxane metabolites. The development of a specific TRFIA for this compound would depend on the availability of a highly specific antibody and validated reagents, offering a non-radioactive, high-throughput alternative to RIA.
Specificity and Cross-Reactivity Profiles of Antibodies with Related Eicosanoids and Thromboxane Metabolites (e.g., 11-dehydro-TXB2)
The specificity of the antibody is the most critical factor determining the accuracy of any immunoassay. In the context of thromboxane analysis, where multiple structurally similar metabolites exist, cross-reactivity can be a significant confounding factor. An antibody designed for one metabolite may bind to others, leading to inaccurate quantification.
A notable issue in the analysis of thromboxane metabolites is the significant cross-reactivity observed between antibodies developed for 11-dehydro-TXB2 and the metabolite this compound. researchgate.net Research comparing different immunoassays found that a monoclonal antibody-based ELISA for 11-dehydro-TXB2 was substantially affected by interference from this compound. researchgate.net This interference leads to an overestimation of the target analyte and can compromise the clinical utility of the assay. researchgate.net
The cross-reactivity profile of one commercially available monoclonal antibody illustrates this challenge clearly. While it is intended for 11-dehydro-TXB2, it exhibits substantially higher reactivity with this compound.
Table 1: Cross-Reactivity Profile of a Monoclonal Antibody for 11-dehydro-TXB2
| Compound | Cross-Reactivity (%) |
|---|---|
| 11-dehydro-Thromboxane B2 | 100% |
| 11-dehydro-2,3-dinor Thromboxane B2 | 330% |
| Prostaglandin (B15479496) D2 | 0.12% |
| 2,3-dinor Thromboxane B2 | 0.10% |
| Thromboxane B2 | 0.08% |
| Arachidonic Acid | <0.01% |
Data sourced from Cayman Chemical product information. caymanchem.com
This high degree of cross-reactivity underscores the necessity of thoroughly characterizing antibody specificity. For accurate quantification of this compound, an assay must either utilize an antibody with proven specificity for this target or the results must be interpreted with a clear understanding of the potential contribution from other metabolites.
Inter-Method Comparison and Validation Strategies for this compound Quantification
Validation of an analytical method is essential to ensure its accuracy, precision, and reliability. For immunoassays quantifying this compound and related metabolites, a common validation strategy is to compare the results with a "gold standard" reference method, typically a mass spectrometry-based technique such as gas chromatography/mass spectrometry (GC/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.netunicatt.it These methods offer high specificity and are less susceptible to the cross-reactivity issues that can affect immunoassays.
A study comparing different ELISA kits for 11-dehydro-TXB2 highlighted the importance of such validation. The study found that a polyclonal antibody-based ELISA provided results similar to those from UPLC-MS/MS. In contrast, a monoclonal antibody-based ELISA yielded significantly higher median values, a discrepancy attributed to the monoclonal antibody's cross-reactivity with this compound. researchgate.net
Table 2: Inter-Method Comparison of 11-dehydro-TXB2 Quantification
| Analytical Method | Median Concentration (pg/mg creatinine) | Key Finding |
|---|---|---|
| Monoclonal Antibody ELISA | 856 | Values significantly higher due to cross-reactivity with this compound. |
Data adapted from a study on the effect of assay specificity on cardiovascular risk assessment. researchgate.net
This comparison demonstrates that without proper validation against a reference method, immunoassay results can be misleading. Therefore, a robust validation strategy, including comparison with mass spectrometry and a thorough assessment of antibody cross-reactivity, is a prerequisite for any research employing immunoassay-based quantification of this compound. Good correlation has also been shown between different types of immunoassays, such as RIA and ELISA (r = 0.972), when specificity is well-controlled. nih.gov
Methodological Considerations for Artifactual Formation and Sample Stability in this compound Analysis
A primary advantage of measuring downstream metabolites like this compound is their stability and resistance to artifactual formation during sample collection and processing. Unlike TXB2, which can be artificially generated by platelet activation ex vivo, studies have shown that 11-dehydro-TXB2 is not generated during blood collection or serum formation. nih.govnih.govnih.gov This inherent stability makes it a more reliable indicator of in vivo thromboxane production.
However, sample handling and storage conditions remain important considerations. The chemical structure of 11-dehydro-TXB2 can exist in equilibrium between a delta-lactone form and an open, acyclic form. nih.gov This equilibrium is dependent on pH, temperature, and time, which can potentially affect antibody recognition and analytical results if not properly controlled. nih.gov
Long-term stability studies on the related metabolite 11-dehydro-TXB2 in urine have yielded encouraging results, which are likely applicable to this compound. Research has shown that 11-dehydro-TXB2 is remarkably stable in urine samples stored for up to 10 years at -40°C. unicatt.it Furthermore, the metabolite was found to be stable through 10 freeze-thaw cycles without the need for added antioxidants. unicatt.it Proper sample collection and immediate freezing are recommended to ensure sample integrity. labcorp.com These findings support the robustness of using urinary thromboxane metabolites as long-term biomarkers in epidemiological and clinical research.
Metabolic Fate and Excretion Kinetics of 11 Dehydro 2,3 Dinor Txb2 in Research Models
Systemic Distribution and Clearance of 11-Dehydro-2,3-dinor-TXB2 in Experimental Systems
Following its formation from the breakdown of TXA2, this compound is distributed systemically. In humans, its precursor, 11-dehydro-TXB2, has a plasma half-life of 45-60 minutes. nih.govmdpi.com Studies involving the infusion of radiolabeled thromboxane (B8750289) B2 (TXB2) in healthy human volunteers have been instrumental in determining the clearance and metabolic fate of these compounds. frontiersin.org
Research indicates that the fractional elimination of both 11-dehydro-TXB2 and another major metabolite, 2,3-dinor-TXB2, is independent of the rate of TXB2 infusion, each accounting for approximately 6.0% to 7.0% of the infused dose. frontiersin.org This suggests that urinary 11-dehydro-TXB2 is a conversion product of infused TXB2 that is at least as abundant as 2,3-dinor-TXB2. frontiersin.org
Further investigations in cynomolgus monkeys have shown that both TXA2 and TXB2 are metabolized to 2,3-dinor-TXB2 and 11-dehydro-TXB2 at similar fractional conversion rates. frontiersin.org This finding supports the concept that TXA2 is first non-enzymatically hydrolyzed to TXB2 before undergoing further enzymatic degradation. frontiersin.org Therefore, the urinary levels of these metabolites serve as a quantitative measure of in vivo TXA2 biosynthesis. frontiersin.org
Urinary Excretion Profile of this compound and its Co-Metabolites (e.g., 2,3-dinor-TXB2, 11-dehydro-TXB2, 2,3,4,5-tetranor-TXB1)
The urinary excretion of this compound and its co-metabolites provides a non-invasive window into systemic TXA2 production. researchgate.net In healthy, non-smoking individuals, the urinary excretion rates of this compound, 11-dehydro-TXB2, and 2,3-dinor-TXB2 have been measured. nih.gov In human urine, 11-dehydro-TXB2 is excreted 1.5 to 5.8 times more than 2,3-dinor-TXB2. nih.gov
The formation of this compound from TXB2 occurs via the actions of cytosolic aldehyde dehydrogenase (ALDH) and subsequent β-oxidation. medchemexpress.cnmedchemexpress.com While there are at least twenty metabolites of TXB2 found in urine, the two primary metabolic pathways are the direct oxidation to 11-dehydro-TXB2 and β-oxidation to 2,3-dinor-TXB2. mdpi.com Of these, 11-dehydro-TXB2 is considered the main plasma metabolite, while 2,3-dinor-TXB2 is the primary urinary metabolite. mdpi.com
Urinary Excretion of Thromboxane Metabolites in Healthy Non-Smokers
| Metabolite | Mean Excretion Rate (ng/h) | Standard Deviation |
|---|---|---|
| This compound | 29.7 | 11.1 |
| 11-dehydro-TXB2 | 53.6 | 15.0 |
| 2,3-dinor-TXB2 | 13.5 | 2.8 |
Data derived from a study on healthy non-smokers. nih.gov
Comparative Metabolic Dispositions of Thromboxanes Across Different Animal Species
Significant species differences exist in the metabolic handling of thromboxanes. nih.gov For instance, a study comparing the metabolism of a thromboxane A2-receptor antagonist in rats, dogs, and monkeys revealed species-specific differences in hepatic β-oxidation capacities, which correlated with the in vivo proportions of β-oxidized metabolites. nih.gov These differences were primarily attributed to variations in the initial step of β-oxidation, the synthesis of the CoA-thioester of the compound. nih.gov
In a comparative study of intravascular platelet aggregation, it was found that in guinea pigs, about 60% of the response to collagen was due to cyclo-oxygenase pathway products, with TXA2 being the main mediator. nih.gov In rats, however, only about one-third of the response was mediated by these products, and prostaglandin (B15479496) endoperoxides themselves had significant aggregatory activity. nih.gov
Studies on the disposition of the thromboxane receptor antagonist ifetroban (B1674419) in rats, dogs, monkeys, and humans also highlighted species differences. researchgate.net For example, after an oral dose, urinary excretion accounted for 3% of the dose in rats and dogs, 14% in monkeys, and 27% in humans, with the remainder excreted in the feces. researchgate.net Furthermore, the major circulating component in rat and dog plasma was the parent drug, whereas in humans, it was the acylglucuronide metabolite. researchgate.net
Metabolomic studies comparing dogs and cats have also revealed inherent differences in their metabolic handling of various compounds, including those related to the arachidonic acid cascade. biologists.com
Comparative Urinary Excretion of Ifetroban (Thromboxane Receptor Antagonist)
| Species | Percentage of Oral Dose Excreted in Urine |
|---|---|
| Rats | 3% |
| Dogs | 3% |
| Monkeys | 14% |
| Humans | 27% |
Data from a study on the disposition of radiolabeled ifetroban. researchgate.net
Influence of Physiological Factors and Experimental Manipulations on this compound Excretion Dynamics
Various physiological states and experimental interventions can influence the excretion of this compound and its related metabolites. For example, in a rat model of tendon overuse induced by surgery, the levels of this compound were found to be increased by 5.2-fold. medchemexpress.cnmedchemexpress.com
In dogs with gastric dilatation-volvulus (GDV), urinary concentrations of 11-dehydro-TXB2 (normalized to creatinine) were significantly higher both before and after surgery compared to healthy control dogs. avma.orgresearchgate.net Furthermore, in GDV dogs that experienced complications, the postoperative urinary 11-dehydro-TXB2 to creatinine (B1669602) ratio was significantly higher than in those without complications. avma.org
Experimental endotoxemia induced by lipopolysaccharide (LPS) in human volunteers led to a dose-dependent increase in the urinary excretion of 11-dehydro-TXB2. jci.orgjci.org This increase was partially attenuated by pre-treatment with low-dose aspirin (B1665792) (a COX-1 inhibitor) and completely inhibited by ibuprofen (B1674241) (a non-specific COX inhibitor), indicating that both COX-1 and COX-2 contribute to the increased thromboxane biosynthesis during inflammation. jci.org
Certain disease states are also associated with altered thromboxane metabolite excretion. For instance, patients with type IIa hypercholesterolemia have significantly higher urinary excretion of 11-dehydro-TXB2, which correlates with plasma cholesterol levels. ahajournals.org Similarly, men with metabolic syndrome often exhibit increased levels of urinary 11-dehydro-TXB2, which correlates with cardiovascular risk factors like homocysteine, C-reactive protein, and LDL cholesterol. nih.govnih.gov
Investigation of 11 Dehydro 2,3 Dinor Txb2 As a Biomarker in Experimental Research Models
Assessment of Systemic Thromboxane (B8750289) A2 Biosynthesis in Animal Models
The in vivo assessment of thromboxane A2 (TXA2) biosynthesis is often challenging due to the instability of TXA2 and the artifactual formation of its immediate breakdown product, thromboxane B2 (TXB2), during blood collection. nih.gov Consequently, downstream, stable metabolites like 11-dehydro-2,3-dinor-TXB2, along with 11-dehydro-TXB2 and 2,3-dinor-TXB2, have become invaluable indices for quantifying systemic TXA2 production in various animal models. researchgate.netfrontiersin.orgfrontiersin.org
Research has demonstrated significant species-dependent variations in the metabolic pathways of TXB2. A comparative study evaluated plasma levels of TXB2 metabolites after intravenous administration of TXB2 in several laboratory animals. nih.gov In rabbits, the ratio of the area under the curve (AUC) of 11-dehydro-TXB2 to that of TXB2 was significantly higher than the AUC ratio for 2,3-dinor-TXB2, indicating that the 11-dehydrogenation pathway is prominent. nih.gov Conversely, in dogs, 2,3-dinor-TXB2 was the more significant metabolite. nih.gov The order of the 11-dehydro-TXB2 to TXB2 AUC ratios was found to be rabbits > guinea pigs > monkey > rats >> dogs. nih.gov
A study in a cynomolgus monkey model further validated the use of these metabolites. It was demonstrated that exogenously administered TXA2 and TXB2 are metabolized to 2,3-dinor-TXB2 and 11-dehydro-TXB2 with comparable fractional conversion rates. frontiersin.orgmdpi.com This finding suggests that TXA2 is first non-enzymatically hydrolyzed to TXB2 before undergoing enzymatic degradation, confirming that the urinary metabolites provide a quantitative measure of in vivo TXA2 biosynthesis. frontiersin.orgmdpi.com
In rats, while 2,3-dinor-TXB1 was found to be a more abundant urinary metabolite of TXB2 under basal conditions, the excretion of this compound and other thromboxane metabolites was also measured and found to increase during pathological states like hepatic ischemia-reperfusion. nih.gov
| Animal Model | Key Finding Regarding Thromboxane Metabolites | Reference(s) |
| Rabbit | High ratio of 11-dh-TXB2 to TXB2, indicating it as a major metabolic pathway. | nih.gov |
| Dog | Low levels of 11-dh-TXB2; 2,3-dinor-TXB2 is a more significant metabolite. | nih.gov |
| Guinea Pig | Moderate levels of 11-dh-TXB2 production. | nih.gov |
| Rat | Low levels of 11-dh-TXB2 production compared to rabbits and guinea pigs. | nih.govnih.gov |
| Monkey | Moderate levels of 11-dh-TXB2 production; used to validate that TXB2 metabolites reflect TXA2 biosynthesis. | frontiersin.orgnih.govmdpi.com |
Role of this compound in Research on Platelet Activation and Eicosanoid Signaling in Experimental Systems
The measurement of this compound and its related compounds is a cornerstone of research into platelet activation and the broader eicosanoid signaling cascade. scbt.com Since platelets are a primary source of TXA2, the levels of its stable metabolites in urine and plasma serve as a robust index of in vivo platelet activity. researchgate.netontosight.ai Transient increases in the urinary excretion of 2,3-dinor-TXB2 and 11-dehydro-TXB2 have been interpreted as reflecting repeated episodes of platelet activation in pathological states. frontiersin.orgfrontiersin.org
In experimental models, elevated levels of these metabolites are directly linked to conditions involving platelet aggregation. For instance, in patients with acute myocardial infarction receiving streptokinase, a marked increase in plasma 11-dehydro-thromboxane B2 and urinary 2,3-dinor-thromboxane B2 was observed, indicating significant platelet activation post-thrombolysis. ahajournals.org This highlights the role of thromboxane-mediated pathways in the complex events following therapeutic interventions.
The compound's stability allows for prolonged biological activity, which influences hemostatic balance and vascular responses. scbt.com As a stable metabolite, 11-dehydro-TXB2 enables researchers to track the influence of TXA2 on smooth muscle contraction and platelet activation over time, providing insights into the complex interactions within the eicosanoid signaling network. scbt.com
Studies on this compound in Animal Models of Inflammation and Injury (e.g., rat model of tendon overuse, hepatic ischemia-reperfusion)
The involvement of this compound has been specifically investigated in animal models of localized inflammation and tissue injury. These studies underscore its utility as a biomarker for pathological processes beyond systemic thrombotic conditions.
In a surgery-induced rat model of tendon overuse, a significant local inflammatory response was characterized by shifts in lipid mediators. Notably, the levels of this compound were found to be increased by 5.2-fold in the affected tissue. medchemexpress.comebiohippo.comtargetmol.comcaymanchem.comnetascientific.com This finding directly implicates the thromboxane pathway in the inflammatory response to mechanical injury in tendons.
Another area of investigation involves hepatic ischemia-reperfusion injury. In a rat model of this condition, the urinary excretion of various thromboxane metabolites, including this compound, was shown to increase. nih.gov This suggests that the production of TXA2 is elevated during the reperfusion phase, likely contributing to the microcirculatory disturbances and inflammatory damage characteristic of this type of injury. Similarly, in a canine model of hepatic ischemia-reperfusion, changes in prostanoid concentrations, including thromboxane A2, were evaluated to understand the mechanisms of injury. researchgate.net
| Animal Model of Injury | Change in this compound Levels | Implication | Reference(s) |
| Rat Model of Tendon Overuse | 5.2-fold increase in local tissue | Involvement of the thromboxane pathway in the inflammatory response to overuse injury. | medchemexpress.comebiohippo.comtargetmol.comcaymanchem.comnetascientific.com |
| Rat Model of Hepatic Ischemia-Reperfusion | Increased urinary excretion | Elevated TXA2 production contributes to reperfusion injury. | nih.gov |
Investigations of this compound in Response to Dietary or Pharmacological Interventions in Research Models
The sensitivity of this compound levels to various interventions makes it a valuable biomarker for assessing the efficacy of dietary and pharmacological treatments in research models.
Pharmacological interventions, particularly those targeting platelet function, have shown clear effects on thromboxane metabolite levels. The administration of low-dose aspirin (B1665792), a cyclooxygenase-1 (COX-1) inhibitor, significantly reduces the urinary excretion of this compound and other platelet-derived metabolites. nih.govresearchgate.net This effect is used to confirm the platelet origin of these metabolites and to assess aspirin's antiplatelet efficacy. mdpi.com Studies have also explored the impact of statins, which have been associated with a dose-dependent reduction in urinary 11-dehydro-TXB2, suggesting an anti-inflammatory effect beyond lipid-lowering. researchgate.net
Dietary interventions have also been shown to modulate thromboxane biosynthesis. A study investigating the effects of n-3 long-chain polyunsaturated fatty acid (LCPUFA) supplementation, commonly found in fish oil, reported significant reductions in both 11-dehydro-TXB2 and this compound. contemporaryobgyn.net This indicates that dietary fats can directly influence the eicosanoid pathways involved in inflammation and platelet aggregation.
Furthermore, lifestyle factors such as smoking have been studied. While one study found that urinary excretion of 2,3-dinor-TXB2 was significantly higher in smokers, another study on short-term switching from combustible cigarettes to other products or abstinence showed reductions in 2,3-dinor-TXB2 levels, while levels of 11-dehydro-TXB2 were unaltered in most switching scenarios. nih.govaacrjournals.orgaacrjournals.org
| Intervention | Effect on Thromboxane Metabolites | Research Model Context | Reference(s) |
| Low-Dose Aspirin | Significant reduction in urinary this compound | Healthy subjects, patients with atherothrombosis | mdpi.comnih.govresearchgate.net |
| Statin Therapy | Dose-dependent reduction in urinary 11-dehydro-TXB2 | Patients with suspected coronary artery disease | researchgate.net |
| n-3 LCPUFA (Fish Oil) Supplementation | Significant reduction in 11-dehydro-TXB2 and this compound | Patients supplemented during pregnancy | contemporaryobgyn.net |
| Smoking Cessation/Switching | Reduction in 2,3-dinor-TXB2; 11-dehydro-TXB2 largely unaltered | Short-term tobacco switching studies | aacrjournals.orgaacrjournals.org |
Differentiating Endogenous Biosynthesis from Exogenous Sources in Research Settings
A critical aspect of using biomarkers is ensuring the measurements accurately reflect endogenous biological processes. For thromboxane metabolites, this involves distinguishing true in vivo biosynthesis from ex vivo artifacts and identifying the cellular source of production.
The primary challenge in measuring systemic TXA2 production is the artifactual formation of TXB2 by platelets activated during and after blood sampling. nih.gov The measurement of downstream enzymatic metabolites like 11-dehydro-TXB2 and this compound largely circumvents this problem, as they are not significantly generated ex vivo. nih.govpnas.org This makes them more reliable indicators of what is truly occurring in the circulation.
To differentiate between platelet and non-platelet sources of TXA2 biosynthesis, researchers utilize the unique pharmacological properties of low-dose aspirin. Aspirin causes selective and cumulative inhibition of platelet COX-1. mdpi.com Therefore, by administering low-dose aspirin and measuring the subsequent reduction in urinary thromboxane metabolites, the component of biosynthesis originating from platelets can be quantified. nih.govresearchgate.net Any remaining metabolite excretion after complete platelet inhibition can be attributed to non-platelet sources, such as renal cyclooxygenase isozymes, which are not significantly inhibited by low-dose aspirin. mdpi.com This approach has been crucial in determining that in healthy individuals, this compound is derived primarily from platelets. nih.gov
Future Directions in Academic Research on 11 Dehydro 2,3 Dinor Txb2
Development of Novel High-Throughput Analytical Platforms
The future of research on 11-dehydro-2,3-dinor-thromboxane B2 (TXB2) and its parent compounds is intrinsically linked to advancements in analytical technology. While current methods like gas chromatography-mass spectrometry (GC-MS) are reliable, the trend is moving towards developing more rapid, sensitive, and high-throughput platforms to handle larger sample volumes, which is crucial for clinical and epidemiological studies.
A primary focus is the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov The high selectivity of triple-stage quadrupole mass spectrometry significantly simplifies sample purification compared to single-quadrupole MS. nih.gov Future developments aim to optimize solid-phase extraction (SPE) techniques, such as using mixed-mode anion exchange plates, which have been shown to achieve high recovery of related metabolites like 11-dehydro-TXB2 (91-96%). celerion.com This optimization, combined with ultra-high-performance liquid chromatography (UHPLC), can reduce run times and increase the number of samples processed. celerion.com
Another significant area of development is in immunoassay technology. Competitive enzyme-linked immunosorbent assays (ELISAs) for 11-dehydro-TXB2 are already available and can quantify the metabolite in various biological samples, including plasma, serum, and urine. caymanchem.com Future research will likely focus on improving the sensitivity and specificity of these assays, potentially through the development of new monoclonal antibodies with higher affinity. There is also potential for multiplex assays that can simultaneously measure 11-dehydro-2,3-dinor-TXB2 along with other key eicosanoids, providing a more comprehensive snapshot of the arachidonic acid cascade from a single, small sample.
| Analytical Platform | Principle | Current Application in Thromboxane (B8750289) Research | Future Development Focus |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Highly selective and sensitive quantification of 11-dehydro-TXB2 and its metabolites in plasma and urine. nih.gov | Miniaturization, automation for higher throughput, improved solid-phase extraction protocols. celerion.com |
| ELISA | Competitive immunoassay using monoclonal antibodies to detect the target molecule. | Quantification of 11-dehydro-TXB2 in various sample matrices. caymanchem.com | Development of ultra-sensitive assays, multiplexing capabilities to measure multiple eicosanoids simultaneously. |
Elucidation of Regulatory Mechanisms Governing this compound Biosynthesis and Metabolism
This compound is a downstream metabolite of Thromboxane A2 (TXA2). The biosynthesis pathway begins with the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. nih.gov PGH2 is then metabolized by TXA2 synthase (TXAS) to the highly unstable TXA2. nih.govmdpi.com TXA2 rapidly hydrolyzes to the inactive but stable TXB2. nih.govnih.gov The formation of this compound from TXB2 occurs via two major metabolic processes: the C-11 hydroxyl group is oxidized by cytosolic aldehyde dehydrogenase (ALDH), and the carboxyl side chain is shortened by β-oxidation. caymanchem.comcaymanchem.com
Future research is aimed at dissecting the intricate regulatory networks that control this pathway. A key area of investigation is the transcriptional regulation of the TBXAS1 gene, which codes for the TXA2 synthase enzyme. Studies have identified positive and negative regulatory elements in the gene's promoter region that control its expression. mdpi.com Understanding how transcription factors and signaling pathways, such as those involving tumor suppressors like BRCA1 and Wilms' tumor 1 (WT1), modulate TBXAS1 expression could reveal new therapeutic targets. mdpi.com
Furthermore, investigating the regulation of the downstream metabolic enzymes, such as the specific ALDH isoforms and the enzymes of the β-oxidation pathway responsible for TXB2 metabolism, is a critical next step. Research into how physiological states, genetic polymorphisms, and pharmacological agents influence the activity of these enzymes will provide a more complete understanding of the factors determining the levels of this compound. nih.gov
Advanced In Vivo Modeling and Imaging Techniques for Thromboxane Dynamics
Visualizing the dynamic processes of thromboxane synthesis and signaling in a living organism is a significant challenge but holds immense potential for understanding its role in pathophysiology. Current and future research is focused on developing sophisticated imaging modalities to track thrombosis, a process heavily influenced by TXA2, in real time. frontiersin.org
Intravital microscopy is a powerful tool that allows for the real-time observation of platelet behavior and thrombus formation in living animals. mdpi.com While this technique provides valuable insights into the cellular dynamics of thrombosis, its resolution is often insufficient to observe subcellular details. mdpi.com Future advancements will likely involve the development of novel fluorescent probes that can specifically report on TXA2 synthesis or receptor activation, allowing researchers to visualize these molecular events within a forming thrombus. The development of label-free intravital imaging techniques is another exciting frontier, as it would reduce issues of phototoxicity and allow for the observation of platelet activation in a more physiological state. frontiersin.org
For deeper tissue imaging, techniques like magnetic resonance imaging (MRI) are being explored. The development of fibrin-binding MRI contrast agents allows for the direct visualization of acute and subacute thrombi. nih.gov Future iterations of this technology could incorporate features that also report on the metabolic activity within the thrombus, potentially providing an indirect measure of thromboxane pathway activation. Combining these advanced imaging techniques with genetic models where components of the thromboxane pathway are manipulated will be crucial for dissecting the precise role of thromboxane signaling in vivo. austinpublishinggroup.com
Integration of this compound Analysis with Systems Biology and Multi-Omics Approaches in Experimental Research
To gain a holistic understanding of the role of the thromboxane pathway in complex diseases, future research will increasingly integrate measurements of this compound with large-scale "multi-omics" datasets. mdpi.com Systems biology aims to understand the complex interactions of multiple biological components, moving beyond the study of single molecules to entire pathways and networks. tno.nlwiley.com
This approach involves combining data from different analytical levels:
Genomics: Identifying genetic variants (polymorphisms) in genes like TBXAS1 that may alter enzyme activity and predispose individuals to diseases. nih.gov
Transcriptomics: Measuring the mRNA expression levels of all genes in a cell or tissue to see how the entire thromboxane pathway is regulated under different conditions.
Proteomics: Quantifying the levels of TXA2 synthase, its receptors, and downstream metabolic enzymes.
Metabolomics/Lipidomics: Profiling a wide range of lipids, including various eicosanoids, to see how the thromboxane pathway interacts with other lipid signaling networks. mdpi.comresearchgate.net
By integrating these datasets, researchers can build comprehensive models of how perturbations in the thromboxane pathway, reflected by levels of this compound, contribute to the pathophysiology of diseases like atherosclerosis, cancer, and stroke. mdpi.comtno.nl For example, combining lipidomics data with transcriptomics from atherosclerotic plaques could reveal novel correlations between thromboxane production and inflammatory gene expression networks, identifying new nodes for therapeutic intervention.
Exploration of New Research Model Systems for Thromboxane Pathway Studies
While studies in humans and traditional animal models have been foundational, the exploration of new research model systems is crucial for advancing our understanding of the thromboxane pathway. The zebrafish (Danio rerio) has emerged as a particularly powerful vertebrate model for studying hemostasis and thrombosis. ahajournals.orgnih.gov
The key advantages of the zebrafish model include:
Genetic Conservation: The coagulation system and key components of platelet (thrombocyte) signaling, including receptors for thromboxane, are highly conserved between zebrafish and humans. nih.gov
Optical Transparency: Zebrafish larvae are transparent, allowing for direct, non-invasive, real-time imaging of blood vessel formation, blood flow, and thrombosis. nih.gov
High-Throughput Screening: Their rapid, external development and high fecundity make them ideal for large-scale genetic screens and for testing the effects of novel antithrombotic drugs. nih.govnih.gov
Transgenic Lines: The availability of transgenic lines with fluorescently labeled endothelial cells and thrombocytes facilitates detailed in vivo studies of vascular injury and repair. nih.govdiva-portal.org
Future research will continue to leverage these advantages to create more sophisticated models of human disease. For instance, genome-editing technologies can be used to create zebrafish with specific mutations in thromboxane synthase or its receptors to dissect their function in vivo. nih.gov Beyond zebrafish, the development of three-dimensional "organ-on-a-chip" models that incorporate perfusable vascular channels lined with human endothelial cells and platelets offers a promising in vitro platform to study thromboxane dynamics under controlled hemodynamic conditions.
Q & A
Q. What are the established methods for quantifying 11-dehydro-2,3-dinor-TXB2 in biological samples?
Quantification typically employs isotope-dilution mass spectrometry (ID-MS) with deuterated internal standards, such as this compound-d8. This standard compensates for matrix effects and ionization variability during GC- or LC-MS analysis. Method validation includes calibration curves (linearity: R² ≥ 0.99), recovery tests (≥85%), and precision assessments (intra-day CV ≤ 15%) .
Q. How is the stereochemical configuration of this compound validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical. For example, H-NMR identifies double-bond geometry (e.g., trans-configuration at C1-C2) and hydroxyl group positions, while HR-MS confirms molecular formula (C18H28O6) and fragmentation patterns. Computational tools like ACD/Labs Percepta aid in predicting physicochemical properties .
Q. What sample preparation techniques optimize this compound extraction from complex matrices?
Solid-phase extraction (SPE) with C18 cartridges or mixed-mode sorbents (e.g., Oasis HLB) is preferred. Protocols include acidification (pH 3–4) to stabilize metabolites, followed by methanol elution. QuEChERS methods are emerging for high-throughput workflows, achieving ≥90% recovery in urine and plasma .
Q. How do researchers address variability in this compound levels across experimental models?
Normalization to creatinine (for urine) or protein content (tissue homogenates) reduces intersample variability. Longitudinal sampling and kinetic studies (e.g., 0–24 hr post-intervention) account for temporal fluctuations. Statistical outliers are identified via Grubbs’ test (α = 0.05) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound in dynamic metabolic pathways?
Factorial designs with controlled variables (e.g., enzyme inhibitors, genetic knockouts) isolate specific pathway contributions. For instance, COX-2 inhibition (e.g., celecoxib) combined with β-oxidation blockers (e.g., etomoxir) clarifies the role of ALDH in metabolite formation. Pre-test/post-test designs with matched control groups enhance internal validity .
Q. How can conflicting data on this compound’s bioactivity be resolved?
Cross-validation using orthogonal assays (e.g., ELISA vs. MS) and in vitro/in vivo correlation studies reduces method-specific biases. Meta-analyses should stratify data by species (e.g., murine vs. human), sample type (e.g., plasma vs. synovial fluid), and disease models (e.g., thrombosis vs. inflammation) .
Q. What frameworks integrate multi-omics data to contextualize this compound’s role in disease mechanisms?
Systems biology approaches, such as pathway enrichment analysis (via KEGG or Reactome), link metabolite levels to transcriptomic/proteomic datasets. Bayesian networks model causal relationships between thromboxane signaling and downstream effectors (e.g., platelet activation markers). Theoretical frameworks must align with biochemical kinetics and redox biology principles .
Q. How are ethical and methodological challenges addressed in human studies involving this compound?
Informed consent protocols must detail data linkage risks (e.g., re-identification via metabolic profiles). Anonymization techniques (e.g., k-anonymity) and restricted access databases (e.g., NIH Metabolomics Workbench) ensure compliance with GDPR and HIPAA. Methodologically, longitudinal cohorts with ≥100 participants achieve statistical power ≥0.8 for biomarker validation .
Q. What advanced statistical methods are used to analyze non-linear relationships in this compound datasets?
Machine learning algorithms (e.g., random forests, Gaussian processes) handle non-linear dose-response curves. Bootstrapping (1,000 iterations) and permutation tests adjust for multiple comparisons. For time-series data, generalized additive models (GAMs) detect inflection points in metabolite accumulation .
Q. How do researchers validate novel hypotheses about this compound’s regulatory mechanisms?
CRISPR-Cas9-edited cell lines (e.g., ALDH1A1 knockouts) and isotopic tracer studies (e.g., C-labeled arachidonate) trace precursor-product relationships. In silico docking simulations (AutoDock Vina) predict metabolite-enzyme interactions, which are tested via surface plasmon resonance (SPR) for binding affinity (KD ≤ 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
